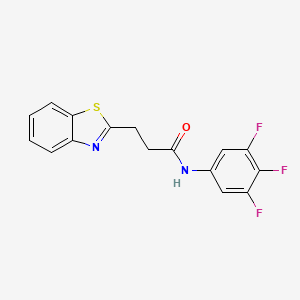

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide

Description

This compound features a benzothiazole core linked via a propanamide chain to a 3,4,5-trifluorophenyl group. The trifluorophenyl substituent enhances electronegativity and metabolic stability, while the propanamide linker provides structural flexibility for target interactions .

Properties

Molecular Formula |

C16H11F3N2OS |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide |

InChI |

InChI=1S/C16H11F3N2OS/c17-10-7-9(8-11(18)16(10)19)20-14(22)5-6-15-21-12-3-1-2-4-13(12)23-15/h1-4,7-8H,5-6H2,(H,20,22) |

InChI Key |

QYEUFNTZVQXABM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

Introduction of Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable trifluorophenyl halide.

Amidation Reaction: The final step involves the formation of the amide bond between the benzothiazole derivative and the trifluorophenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the benzothiazole ring, aromatic groups, or amide linkages. These variations influence binding affinity, selectivity, and pharmacokinetic properties. Below is a detailed comparison:

Substituted Benzothiazole Acetamides

- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Structure: Benzothiazole with a 6-CF₃ group; acetamide-linked 3,4,5-trimethoxyphenyl. Activity: Potent CK-1δ inhibitor (pIC₅₀ = 7.8); GlideXP score = -3.78 kcal/mol .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Structure : Benzothiazole with 6-CF₃; acetamide-linked unsubstituted phenyl.

- Activity : Lower CK-1δ inhibition than BTA due to lack of methoxy substituents .

- Comparison : The absence of electron-withdrawing groups on the phenyl ring reduces binding affinity relative to the target compound’s trifluorophenyl moiety.

Propanamide-Linked Derivatives

- 2-(4-Isobutylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide Structure: 4-Methylbenzothiazole; propanamide-linked 4-isobutylphenyl. Activity: Not explicitly reported, but the isobutyl group likely enhances lipophilicity and membrane permeability . Comparison: The 4-methylbenzothiazole may reduce steric hindrance compared to the target compound’s unsubstituted benzothiazole, while the isobutylphenyl group could improve CNS penetration.

- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide Structure: 6-Methylbenzothiazole; chloro-substituted propanamide. Comparison: The chloro substituent introduces polarizability but risks off-target interactions compared to the fluorine atoms in the target compound.

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Electron-Withdrawing vs. Electron-Donating Groups : Trifluorophenyl groups (target compound) improve metabolic stability over methoxy-substituted analogs (e.g., BTA) but may reduce binding affinity in certain kinase targets .

- Substituent Positioning : 6-CF₃ on benzothiazole (BTA) enhances activity compared to 4-methyl or unsubstituted analogs, suggesting position-specific effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.